(1-((Difluoromethyl)sulfonyl)piperidin-4-yl)methanamine

Description

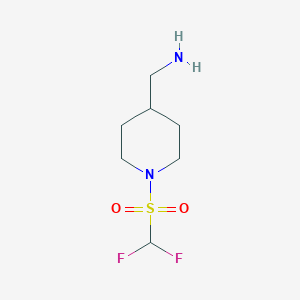

(1-((Difluoromethyl)sulfonyl)piperidin-4-yl)methanamine (CAS 1154670-28-6) is a piperidine-derived compound featuring a difluoromethyl sulfonyl group at the 1-position and a methanamine substituent at the 4-position of the piperidine ring . This structure combines a sulfonamide moiety with fluorine substitution, which is known to enhance metabolic stability, bioavailability, and binding interactions in pharmaceuticals .

Properties

IUPAC Name |

[1-(difluoromethylsulfonyl)piperidin-4-yl]methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14F2N2O2S/c8-7(9)14(12,13)11-3-1-6(5-10)2-4-11/h6-7H,1-5,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRSHMVUTNLVUPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CN)S(=O)(=O)C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14F2N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-((Difluoromethyl)sulfonyl)piperidin-4-yl)methanamine . Common synthetic routes include:

Piperidine Derivative Synthesis: : Piperidine derivatives can be synthesized through various methods such as hydrogenation, cyclization, and amination.

Difluoromethylation: : The difluoromethyl group can be introduced using reagents like ClCF2H or other non-ozone depleting difluorocarbene reagents.

Amination: : The amine group can be introduced through reductive amination or direct amination reactions.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods while ensuring cost-effectiveness and safety. This may include optimizing reaction conditions, using catalysts to increase yield, and implementing purification techniques to obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions

(1-((Difluoromethyl)sulfonyl)piperidin-4-yl)methanamine: can undergo various chemical reactions, including:

Oxidation: : The amine group can be oxidized to form an amine oxide.

Reduction: : The difluoromethylsulfonyl group can be reduced to form a difluoromethylsulfanyl group.

Substitution: : The compound can undergo nucleophilic substitution reactions at the piperidine ring.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include hydrogen peroxide (H2O2) and meta-chloroperoxybenzoic acid (mCPBA).

Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: : Nucleophiles such as alkyl halides or amines can be used in substitution reactions.

Major Products Formed

Oxidation: : Formation of amine oxides.

Reduction: : Formation of difluoromethylsulfanyl derivatives.

Substitution: : Formation of various substituted piperidines.

Scientific Research Applications

(1-((Difluoromethyl)sulfonyl)piperidin-4-yl)methanamine: has several applications in scientific research, including:

Chemistry: : Used as an intermediate in the synthesis of more complex molecules.

Biology: : Studied for its potential biological activity and interactions with biological targets.

Medicine: : Investigated for its potential therapeutic properties, such as in drug discovery and development.

Industry: : Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism by which (1-((Difluoromethyl)sulfonyl)piperidin-4-yl)methanamine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The table below compares (1-((Difluoromethyl)sulfonyl)piperidin-4-yl)methanamine with key analogs, focusing on substituents, molecular weight, and available activity

Key Observations:

- Fluorine vs. Non-Fluorinated Analogs: The difluoromethyl group in the target compound likely improves metabolic stability and reduces basicity of the adjacent amine compared to non-fluorinated analogs like the benzyl or cyclopropyl derivatives .

- Aromatic vs. Aliphatic Sulfonyl Groups : Bromophenyl and fluorophenyl sulfonyl analogs (e.g., ) may exhibit stronger π-π stacking interactions in target binding compared to aliphatic sulfonyl groups.

- Hydrochloride Salts : Several analogs (e.g., ) are isolated as hydrochloride salts to enhance solubility and crystallinity.

Biological Activity

The compound (1-((Difluoromethyl)sulfonyl)piperidin-4-yl)methanamine is a piperidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

Chemical Formula: C₇H₈F₂N₂O₂S

Molecular Weight: 218.21 g/mol

Functional Groups:

- Piperidine ring

- Difluoromethyl sulfonyl group

The unique combination of these functional groups may confer specific interactions with biological targets, influencing its pharmacological profile.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including receptors and enzymes. The difluoromethyl sulfonyl moiety is known to enhance binding affinity and selectivity towards specific biological pathways, which may lead to therapeutic effects.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antibacterial Activity: The compound has been evaluated for its efficacy against various bacterial strains, demonstrating moderate to strong activity.

- Enzyme Inhibition: It has shown potential as an inhibitor of enzymes such as acetylcholinesterase and urease, which are relevant in treating neurological disorders and infections respectively.

- Anticancer Properties: Preliminary studies suggest that it may inhibit cell growth in cancer cell lines, indicating potential as a chemotherapeutic agent.

Data Table: Biological Activity Summary

Case Study 1: Antibacterial Screening

A series of synthesized piperidine derivatives, including this compound, were screened for antibacterial activity against several strains. The results indicated significant inhibition against Salmonella typhi and Bacillus subtilis, suggesting its potential use in treating bacterial infections .

Case Study 2: Enzyme Inhibition

In vitro studies demonstrated that this compound effectively inhibited acetylcholinesterase with an IC₅₀ value of 3.5 µM. This property positions it as a candidate for further development in the treatment of neurodegenerative diseases like Alzheimer's .

Case Study 3: Anticancer Activity

Research involving various piperidine derivatives showed that this compound inhibited the growth of KARPAS422 cells with an IC₅₀ value of 1.4 µM. This suggests its potential as a lead compound in cancer therapy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.